molecular formula C14H13BrN2O5S B331903 ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B331903
M. Wt: 401.23 g/mol
InChI Key: JDGYSVFJVJQJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with the molecular formula C14H13BrN2O5S and a molecular weight of 401.23 g/mol. This compound features a thiophene ring substituted with various functional groups, including a bromofuran moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsThe final steps involve the esterification and amidation reactions to introduce the ethyl ester and carbamoyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The bromine atom in the bromofuran moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromofuran moiety can yield furanones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromofuran moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiophene ring and its substituents contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate: Similar structure but with a thiazole ring instead of a thiophene ring.

    Ethyl 2-[(5-bromofuran-2-carbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate: Contains additional methoxy groups on the phenyl ring.

Uniqueness

ETHYL 2-(5-BROMOFURAN-2-AMIDO)-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromofuran moiety and thiophene ring make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C14H13BrN2O5S

Molecular Weight

401.23 g/mol

IUPAC Name

ethyl 2-[(5-bromofuran-2-carbonyl)amino]-5-carbamoyl-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C14H13BrN2O5S/c1-3-21-14(20)9-6(2)10(11(16)18)23-13(9)17-12(19)7-4-5-8(15)22-7/h4-5H,3H2,1-2H3,(H2,16,18)(H,17,19)

InChI Key

JDGYSVFJVJQJJC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(O2)Br

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

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